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Introduction
The targeted delivery of small interfering RNA (siRNA) in vivo presents a powerful therapeutic

modality for a wide range of diseases by enabling the specific silencing of disease-causing

genes. Among the most successful non-viral delivery vectors are lipid nanoparticles (LNPs),

particularly those formulated with the ionizable cationic lipid DLinDMA (1,2-dilinoleyloxy-3-

dimethylaminopropane) and its derivatives like DLin-MC3-DMA. These LNP systems have

demonstrated remarkable efficacy in delivering siRNA to hepatocytes, leading to potent and

durable gene silencing. This document provides detailed application notes and experimental

protocols for the formulation, characterization, and in vivo application of DLinDMA-based LNPs

for siRNA delivery.
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Note: PDI (Polydispersity Index), DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), PEG-c-

DMA (3-N-[(ω-methoxypoly(ethylene glycol)2000)carbamoyl]-1,2-dimyristyloxy-propylamine),

PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000). Zeta potential is

typically near-neutral at physiological pH.

Table 2: In Vivo Gene Silencing Efficacy of DLinDMA-
based LNPs in Mice
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protein

48 hours [2]
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Note: The efficacy of gene silencing can be influenced by the specific siRNA sequence, LNP

formulation, and mouse strain used.

Experimental Protocols
Protocol 1: LNP Formulation using Microfluidic Mixing
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This protocol describes the preparation of DLinDMA-based LNPs encapsulating siRNA using a

microfluidic device, a method that allows for reproducible and scalable production of

nanoparticles with controlled size.

Materials:

DLinDMA or DLin-MC3-DMA

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

Cholesterol

PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

siRNA targeting the gene of interest

Ethanol (200 proof, anhydrous)

Citrate buffer (25 mM, pH 4.0)

Phosphate-buffered saline (PBS), pH 7.4

Microfluidic mixing device (e.g., NanoAssemblr® or similar)

Syringe pumps

Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)

Procedure:

Prepare Lipid Stock Solution:

Dissolve DLinDMA (or DLin-MC3-DMA), DSPC, cholesterol, and PEG-DMG in ethanol at

the desired molar ratio (e.g., 50:10:38.5:1.5).

The total lipid concentration in ethanol should typically be between 10-20 mg/mL.

Ensure all lipids are fully dissolved by gentle vortexing.
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Prepare siRNA Solution:

Dissolve the siRNA in citrate buffer (pH 4.0) to the desired concentration. The acidic pH

ensures that the ionizable lipid is protonated and can efficiently complex with the

negatively charged siRNA.

Microfluidic Mixing:

Set up the microfluidic device according to the manufacturer's instructions.

Load the lipid-ethanol solution into one syringe and the siRNA-citrate buffer solution into

another syringe.

Set the flow rate ratio of the aqueous to alcoholic phase (typically 3:1). The total flow rate

will influence the particle size and can be optimized (e.g., 12 mL/min).

Initiate the flow using the syringe pumps. The rapid mixing of the two streams within the

microfluidic cartridge leads to the self-assembly of the LNPs.

Collect the resulting LNP suspension from the outlet.

Dialysis:

To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP

suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette.

Perform at least two buffer changes to ensure complete removal of ethanol.

Sterilization and Storage:

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

Store the LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C, but freeze-

thaw cycles should be avoided.

Protocol 2: Physicochemical Characterization of LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
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Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

Transfer the diluted sample to a cuvette.

Measure the particle size (Z-average diameter) and PDI at 25°C. The PDI value should

ideally be below 0.2, indicating a monodisperse population of nanoparticles.

2. Zeta Potential Measurement:

Instrument: DLS instrument with a zeta potential measurement capability.

Procedure:

Dilute the LNP suspension in an appropriate low-salt buffer (e.g., 1 mM HEPES).

Load the sample into a folded capillary cell.

Measure the electrophoretic mobility to determine the zeta potential. At physiological pH,

the zeta potential should be near-neutral.

3. Encapsulation Efficiency Determination:

Method: RiboGreen assay.

Procedure:

Prepare a standard curve of the free siRNA using the RiboGreen reagent.

To measure the amount of unencapsulated siRNA, add the RiboGreen reagent to a diluted

LNP sample.

To measure the total amount of siRNA, first lyse the LNPs by adding a detergent (e.g.,

0.5% Triton X-100) to release the encapsulated siRNA, and then add the RiboGreen

reagent.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Measure the fluorescence intensity of the samples and the standard curve using a

fluorescence plate reader.

Calculate the encapsulation efficiency using the following formula: Encapsulation

Efficiency (%) = (Total siRNA - Unencapsulated siRNA) / Total siRNA * 100

Protocol 3: In Vivo Gene Silencing Study in Mice
Animals:

Use appropriate mouse strains (e.g., C57BL/6 or ICR), typically 6-8 weeks old.

All animal procedures should be performed in accordance with institutional guidelines and

approved by the animal care and use committee.

Procedure:

Dosing:

Dilute the LNP-siRNA formulation in sterile PBS to the desired final concentration.

Administer the formulation to the mice via intravenous (i.v.) injection through the tail vein.

The injection volume is typically 100-200 µL.

Include control groups receiving saline or LNPs encapsulating a non-targeting control

siRNA.

Sample Collection:

At a predetermined time point post-injection (e.g., 48 or 72 hours), collect blood samples

via cardiac puncture or retro-orbital bleeding.

Euthanize the animals and harvest the liver and other organs of interest.

Analysis of Gene Knockdown:

Serum Protein Levels:

Prepare serum from the collected blood samples.
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Measure the level of the target protein in the serum using an appropriate method, such

as an enzyme-linked immunosorbent assay (ELISA) or a chromogenic activity assay

(for proteins like Factor VII).

mRNA Levels:

Isolate total RNA from the harvested liver tissue using a suitable RNA extraction kit.

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the

target gene. Normalize the expression to a housekeeping gene (e.g., GAPDH).

Data Analysis:

Calculate the percentage of gene silencing by comparing the protein or mRNA levels in

the treated groups to the control groups.

Mandatory Visualizations
Signaling Pathway: Intracellular Delivery of siRNA via
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Caption: Intracellular pathway of siRNA delivery by DLinDMA-based LNPs.
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Caption: Experimental workflow for in vivo siRNA delivery using LNPs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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